Stenosporic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of stenosporic acid involves the extraction from lichens using solvents like acetone, chloroform, and ethanol . The lichen extracts are then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from lichens .
Chemical Reactions Analysis
Types of Reactions: Stenosporic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Stenosporic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lichen metabolites and their chemical properties.
Biology: Investigated for its antimicrobial and antifungal activities against various pathogens.
Medicine: Potential use in developing new antimicrobial agents.
Industry: Explored for its potential in biotechnological applications, such as natural preservatives.
Mechanism of Action
Comparison with Similar Compounds
Gyrophoric Acid: Another lichen-derived compound with antimicrobial properties.
Usnic Acid: Known for its broad-spectrum antimicrobial activity.
Atranorin: Exhibits similar antifungal properties.
Uniqueness: Stenosporic acid is unique due to its specific activity against certain resistant fungal strains, such as Fusarium oxysporum . Its broad-spectrum activity and potential for various applications make it a valuable compound in scientific research .
Properties
CAS No. |
27240-56-8 |
---|---|
Molecular Formula |
C23H28O7 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-hydroxy-4-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C23H28O7/c1-4-6-7-9-15-11-17(13-18(24)20(15)22(26)27)30-23(28)21-14(8-5-2)10-16(29-3)12-19(21)25/h10-13,24-25H,4-9H2,1-3H3,(H,26,27) |
InChI Key |
XZVFRLDHIHBLGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)OC)CCC)O)C(=O)O |
Origin of Product |
United States |
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